2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide
Overview
Description
2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position and a nitro group at the third position of the pyridine ring, along with an acetamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Chlorination: The nitrated pyridine is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Acetamidation: Finally, the chlorinated nitropyridine is reacted with acetamide in the presence of a suitable base, such as sodium hydroxide, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Hydrolysis: Aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-Chloro-N-(3-amino-pyridin-2-yl)-acetamide.
Hydrolysis: Formation of 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetic acid and ammonia.
Scientific Research Applications
2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study enzyme activities and protein-ligand interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting the activity of certain enzymes or proteins involved in bacterial or fungal growth. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chloro group may facilitate binding to specific molecular targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-amino-pyridin-2-yl)-acetamide: Similar structure but with an amino group instead of a nitro group.
2-Chloro-N-(3-nitro-pyridin-2-yl)-acetic acid: Similar structure but with a carboxylic acid group instead of an acetamide group.
3-Nitro-2-chloropyridine: Lacks the acetamide group.
Uniqueness
2-Chloro-N-(3-nitro-pyridin-2-yl)-acetamide is unique due to the presence of both a nitro group and an acetamide group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
2-chloro-N-(3-nitropyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c8-4-6(12)10-7-5(11(13)14)2-1-3-9-7/h1-3H,4H2,(H,9,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCGBNDAKKJNBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)CCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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